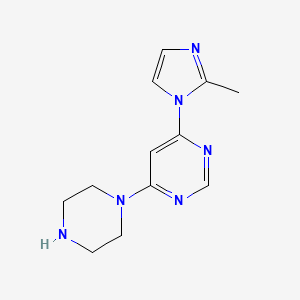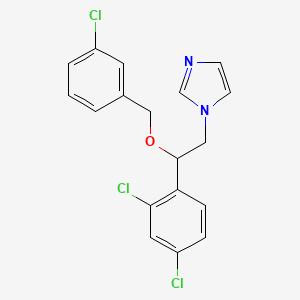
N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide: is an organic compound that features a trifluoroacetamide group attached to a brominated and methoxylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-2-methoxyaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding phenolic compounds, while reduction reactions can modify the trifluoroacetamide group.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted phenyl derivatives
- Phenolic compounds
- Amines and trifluoroacetic acid
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique functional groups.
Biology and Medicine:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Agrochemicals: Potential use in the development of new agrochemical products.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
- N-(4-bromo-2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
- N-(4-bromo-2-methoxyphenyl)-acetamide
- N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamide
Comparison:
- Structural Differences: The presence of additional methoxy groups or variations in the acetamide group can significantly alter the compound’s properties.
- Chemical Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Unique applications based on the specific structural features and reactivity of each compound.
Properties
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYVBQRJKKBAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)

![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)




![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)




